molecular formula C17H15N3O3 B5083006 2-[(5-NITROQUINOLIN-8-YL)AMINO]-1-PHENYLETHAN-1-OL

2-[(5-NITROQUINOLIN-8-YL)AMINO]-1-PHENYLETHAN-1-OL

Cat. No.: B5083006
M. Wt: 309.32 g/mol
InChI Key: JRQOWPJRZGLPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-NITROQUINOLIN-8-YL)AMINO]-1-PHENYLETHAN-1-OL is an organic compound belonging to the class of nitroquinolines and derivatives. This compound contains a nitro group attached to a quinoline moiety, making it a significant molecule in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-NITROQUINOLIN-8-YL)AMINO]-1-PHENYLETHAN-1-OL typically involves the reaction of 5-nitroquinoline with appropriate amines and alcohols under controlled conditions. One common method includes the use of quinoline N-oxides and visible light-mediated photocatalysis to achieve high yields with minimal by-products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and cost-effectiveness. The use of metal catalysts and controlled reaction environments ensures the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(5-NITROQUINOLIN-8-YL)AMINO]-1-PHENYLETHAN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like tin chloride and oxidizing agents like nitric acid. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

2-[(5-NITROQUINOLIN-8-YL)AMINO]-1-PHENYLETHAN-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-NITROQUINOLIN-8-YL)AMINO]-1-PHENYLETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-NITROQUINOLIN-8-YL)AMINO]-1-PHENYLETHAN-1-OL is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(5-nitroquinolin-8-yl)amino]-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-16(12-5-2-1-3-6-12)11-19-14-8-9-15(20(22)23)13-7-4-10-18-17(13)14/h1-10,16,19,21H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQOWPJRZGLPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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